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Introduction
Rochelle salt, chemically known as potassium sodium tartrate tetrahydrate

(KNaC₄H₄O₆·4H₂O), is a crucial component in various alkaline copper electroplating

formulations, most notably in cyanide and electroless copper baths. Its multifaceted role is

pivotal in achieving high-quality, adherent, and uniform copper deposits. These application

notes detail the primary functions of Rochelle salt, provide typical operational parameters, and

outline experimental protocols for evaluating its effects on the electroplating process and the

resulting copper layer.

Principal Functions of Rochelle Salt
Rochelle salt serves several key functions in copper electroplating baths, primarily by acting

as a complexing agent, promoting anode corrosion, refining the grain structure of the deposit,

and sequestering metallic impurities.

Complexing Agent for Copper Ions
In alkaline cyanide copper baths, copper is present as a complex cyanide ion, typically

[Cu(CN)₃]²⁻. Rochelle salt, a salt of a hydroxycarboxylic acid, acts as a secondary complexing

agent or chelator for copper(II) ions. The tartrate anion forms a soluble complex with copper

ions, which helps to stabilize the concentration of free copper ions in the bath. This chelation is
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critical for preventing the precipitation of copper hydroxide in the alkaline solution and for

controlling the deposition rate, leading to smoother and more uniform metal deposition.[1][2]

The complexation of copper ions by tartrate can be represented by the following equilibrium:

Cu²⁺ + C₄H₄O₆²⁻ ⇌ [Cu(C₄H₄O₆)]

This equilibrium helps to maintain a consistent supply of copper ions at the cathode surface,

which is essential for obtaining a fine-grained and adherent deposit.
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Complex
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Caption: Chelation of Copper Ions by Tartrate from Rochelle Salt.

Anode Corrosion and Efficiency
Rochelle salt plays a significant role in promoting uniform anode corrosion.[3][4][5] In cyanide

copper baths, the copper anodes can become passivated due to the formation of an insulating

layer of copper oxides or other insoluble compounds, a phenomenon known as anode

polarization. This leads to a decrease in anode efficiency, an increase in bath voltage, and can

cause the generation of harmful cyanogen gas.

Rochelle salt helps to keep the copper ions in solution at the anode surface, preventing the

formation of this passive layer.[6] This ensures smooth and consistent dissolution of the copper

anodes, which is vital for maintaining the copper concentration in the bath and for the overall

stability of the electroplating process. Improved anode corrosion also minimizes the formation

of sludge and particulate matter that can lead to rough deposits.[3][4]

Grain Refinement and Deposit Quality

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.researchgate.net/publication/318082324_The_Influence_of_Sodium_Citrate_and_Potassium_Sodium_Tartrate_Compound_Additives_on_Copper_Electrodeposition
https://patents.google.com/patent/US3460952A/en
https://www.benchchem.com/product/b15598908?utm_src=pdf-body-img
https://www.benchchem.com/product/b15598908?utm_src=pdf-body
https://www.benchchem.com/product/b15598908?utm_src=pdf-body
https://patents.google.com/patent/US3595684A/en
https://alertsales.com/wp-content/uploads/2020/08/Hull_Cell_Plating_Tests.pdf
https://www.nmfrc.org/pdf/9811044.pdf
https://www.benchchem.com/product/b15598908?utm_src=pdf-body
https://www.researchgate.net/publication/267799947_High_Rate_Copper_Electrodeposition_in_the_Presence_of_Inorganic_Salts
https://patents.google.com/patent/US3595684A/en
https://alertsales.com/wp-content/uploads/2020/08/Hull_Cell_Plating_Tests.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The presence of Rochelle salt in the plating bath contributes to a finer-grained copper deposit.

[3][4][6] As a complexing agent, it influences the kinetics of copper deposition at the cathode.

By controlling the availability of copper ions, it promotes the formation of new crystal nuclei

over the growth of existing crystals. This results in a deposit with a more uniform and dense

microstructure. A fine-grained structure generally imparts desirable physical properties to the

copper layer, including improved brightness, ductility, and corrosion resistance.

Sequestration of Metallic Impurities
Copper electroplating baths are susceptible to contamination from various metallic impurities,

which can be introduced from the anodes, the substrate being plated, or from the water and

other chemicals used. These impurities can co-deposit with the copper, leading to brittle,

discolored, or poorly adherent coatings. Rochelle salt can act as a sequestering agent,

forming stable complexes with many of these detrimental metallic ions, thereby preventing

them from interfering with the copper deposition process.[3][4]

Data Presentation
While extensive quantitative data showing a systematic variation of Rochelle salt
concentration against key performance indicators is not readily available in published literature,

the following tables provide a typical formulation for a Rochelle salt cyanide copper bath and a

proposed experimental design for researchers wishing to generate such data.

Table 1: Typical Composition and Operating Parameters
of a Rochelle Salt Cyanide Copper Bath
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Parameter Concentration / Value Function

Copper Cyanide (CuCN) 22.5 - 45 g/L Source of copper ions

Sodium Cyanide (NaCN) or

Potassium Cyanide (KCN)
30 - 60 g/L

Primary complexing agent for

copper

Rochelle Salt

(KNaC₄H₄O₆·4H₂O)
30 - 60 g/L

Secondary complexing agent,

anode corrosion aid, grain

refiner

Sodium Hydroxide (NaOH) or

Potassium Hydroxide (KOH)
15 - 30 g/L Increases conductivity and pH

Free Cyanide 5 - 15 g/L
Ensures anode dissolution and

bath stability

Temperature 50 - 70 °C
Affects plating rate and deposit

properties

Cathode Current Density 2 - 6 A/dm²
Influences deposition speed

and quality

pH 12.0 - 13.0
Maintained for optimal bath

performance

Note: The exact composition can vary depending on the specific application (e.g., strike plating

vs. high-speed plating). For high-speed plating, concentrations are generally higher.[3]

Table 2: Proposed Experimental Design for Quantitative
Analysis of Rochelle Salt Effects
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Experiment
ID

Rochelle
Salt (g/L)

Cathode
Efficiency
(%)

Throwing
Power (%)

Deposit
Hardness
(Vickers)

Internal
Stress
(MPa)

RS-1 15
[To be

determined]

[To be

determined]

[To be

determined]

[To be

determined]

RS-2 30
[To be

determined]

[To be

determined]

[To be

determined]

[To be

determined]

RS-3 45
[To be

determined]

[To be

determined]

[To be

determined]

[To be

determined]

RS-4 60
[To be

determined]

[To be

determined]

[To be

determined]

[To be

determined]

RS-5 75
[To be

determined]

[To be

determined]

[To be

determined]

[To be

determined]

This table serves as a template for a systematic study. All other bath parameters (copper

cyanide, free cyanide, pH, temperature, and current density) should be held constant.

Experimental Protocols
The following protocols are standard methods used to evaluate the performance of

electroplating baths and the quality of the resulting deposits.

Protocol for Hull Cell Testing
The Hull cell is a miniature plating cell used to qualitatively assess the characteristics of a

plating bath over a range of current densities on a single test panel.

Objective: To visually inspect the appearance of the copper deposit at different current

densities and to identify the optimal operating range and any potential issues such as burning,

dullness, or poor coverage.

Materials:

267 mL Hull cell
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Polished brass or steel cathode panels

Copper anode

DC power supply

Heater and thermostat for temperature control

Air agitation (optional)

Sample of the copper electroplating bath

Procedure:

Clean the cathode panel thoroughly by degreasing and acid dipping, followed by a water

rinse.

Place the copper anode in the Hull cell.

Fill the Hull cell with 267 mL of the plating bath sample.

Heat the solution to the desired operating temperature.

Insert the clean cathode panel into the cell.

Connect the electrodes to the DC power supply (anode to positive, cathode to negative).

Apply a specific total current (e.g., 2 Amperes) for a set duration (e.g., 5 minutes).

After plating, remove the cathode panel, rinse it with water, and dry it carefully.

Visually examine the panel. The end of the panel closest to the anode represents the high

current density region, while the end furthest away represents the low current density region.

Observe the bright plating range, the presence of any dull or burnt deposits at high current

densities, and the coverage at low current densities.
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Caption: Workflow for Hull Cell Testing of a Copper Plating Bath.

Protocol for Measuring Throwing Power using a Haring-
Blum Cell
Throwing power is a measure of the ability of an electroplating solution to produce a deposit of

uniform thickness on a cathode of irregular shape.

Objective: To quantitatively determine the throwing power of the copper plating bath.

Materials:
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Haring-Blum cell (a rectangular tank with a centrally placed anode and two cathodes at

different distances)

Two identical cathode panels

Copper anode

DC power supply

Analytical balance

Procedure:

Clean and weigh the two cathode panels accurately (W₁_initial and W₂_initial).

Place the anode in the center of the Haring-Blum cell.

Position the two cathodes at different, known distances from the anode (e.g., one at a

distance 'd' and the other at a distance '5d').

Fill the cell with the plating solution and bring it to the operating temperature.

Apply a constant DC current for a specified time to achieve a measurable deposit thickness.

After plating, remove the cathodes, rinse, dry, and reweigh them accurately (W₁_final and

W₂_final).

Calculate the mass of copper deposited on each cathode:

ΔW₁ = W₁_final - W₁_initial

ΔW₂ = W₂_final - W₂_initial

Calculate the throwing power (TP) using the Field's formula:

TP (%) = [ (P - M) / (P + M - 2) ] * 100

Where P is the primary current distribution ratio (ratio of the distances of the cathodes

from the anode, e.g., 5), and M is the metal distribution ratio (ΔW₁ / ΔW₂).
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Protocol for Analysis of Rochelle Salt Concentration
Objective: To determine the concentration of Rochelle salt in the plating bath.

Materials:

Sample of copper plating bath

Concentrated hydrochloric acid

Zinc dust

Manganese sulfate

25% Sulfuric acid

0.1 N Potassium permanganate solution

0.1 N Sodium thiosulfate solution

Potassium iodide

Starch indicator solution

Standard laboratory glassware (pipettes, beakers, burette)

Procedure:

Pipette a 5 mL sample of the plating bath into a 250 mL beaker.

In a fume hood, add 5 mL of concentrated hydrochloric acid and boil to destroy the cyanides.

Do not evaporate to dryness.

Cool the solution and add approximately 2 grams of zinc dust to precipitate the copper. Allow

to react for about 30 minutes with occasional stirring.

Filter the solution to remove the precipitated copper. Wash the filter paper with deionized

water and collect the filtrate.
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To the filtrate, add 1 gram of manganese sulfate and 10 mL of 25% sulfuric acid.

Add exactly 50 mL of 0.1 N potassium permanganate solution.

Heat the solution to 80-90 °C for approximately 30 minutes. Do not boil.

Cool the solution to room temperature and add 3 grams of potassium iodide.

Titrate the liberated iodine with 0.1 N sodium thiosulfate solution using starch as an indicator

until the blue color disappears.

The concentration of Rochelle salt is calculated based on the amount of potassium

permanganate consumed in the oxidation of the tartrate.

Conclusion
Rochelle salt is a vital additive in copper electroplating baths, particularly in cyanide

formulations. Its primary functions as a complexing agent, anode corrosion promoter, and grain

refiner contribute significantly to the stability of the plating process and the quality of the

deposited copper layer. While comprehensive quantitative data on its effects is sparse, the

protocols outlined provide a framework for researchers to systematically evaluate and optimize

the concentration of Rochelle salt for specific applications, ensuring consistent and high-

quality results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.nmfrc.org/pdf/9811044.pdf
https://www.researchgate.net/publication/267799947_High_Rate_Copper_Electrodeposition_in_the_Presence_of_Inorganic_Salts
https://www.benchchem.com/product/b15598908#function-of-rochelle-salt-in-copper-electroplating-baths
https://www.benchchem.com/product/b15598908#function-of-rochelle-salt-in-copper-electroplating-baths
https://www.benchchem.com/product/b15598908#function-of-rochelle-salt-in-copper-electroplating-baths
https://www.benchchem.com/product/b15598908#function-of-rochelle-salt-in-copper-electroplating-baths
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15598908?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

